molecular formula C18H21F2NO3 B14176078 Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate CAS No. 373377-50-5

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate

Katalognummer: B14176078
CAS-Nummer: 373377-50-5
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: PNKLMSMGRPOCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its quinoline core structure, which is substituted with ethyl, hexyl, and difluoro groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent like ethyl acetoacetate under acidic conditions.

    Introduction of the hexyl group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a base.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing cell death. This mechanism is similar to that of other fluoroquinolone antibiotics.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate can be compared with other fluoroquinolone derivatives such as:

    Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinoline core.

    Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and improved pharmacokinetic profile.

The uniqueness of this compound lies in its specific substituents, which may impart distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones.

Eigenschaften

CAS-Nummer

373377-50-5

Molekularformel

C18H21F2NO3

Molekulargewicht

337.4 g/mol

IUPAC-Name

ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C18H21F2NO3/c1-3-5-6-7-8-21-11-13(18(23)24-4-2)17(22)12-9-14(19)15(20)10-16(12)21/h9-11H,3-8H2,1-2H3

InChI-Schlüssel

PNKLMSMGRPOCOC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC

Löslichkeit

43.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.